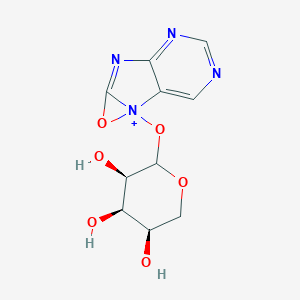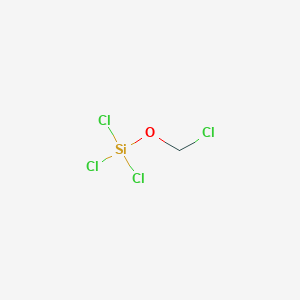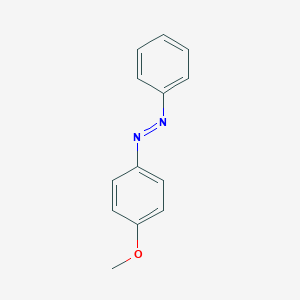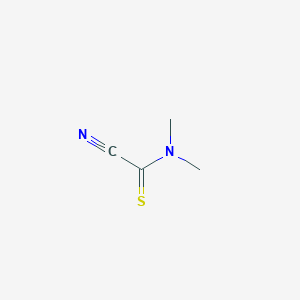
Oxypurinol 7-riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxypurinol 7-riboside is a purine nucleoside analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
Oxypurinol 7-riboside exerts its biological effects by inhibiting the activity of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Oxypurinol 7-riboside reduces the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, Oxypurinol 7-riboside has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Oxypurinol 7-riboside has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, it has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Oxypurinol 7-riboside has also been shown to exhibit antiviral and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using Oxypurinol 7-riboside in lab experiments is its ability to inhibit xanthine oxidase, which makes it a useful tool for studying the role of uric acid in various biological processes. However, one limitation of using Oxypurinol 7-riboside in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of Oxypurinol 7-riboside. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, the development of new analogs of Oxypurinol 7-riboside with improved efficacy and reduced toxicity is an important area of research.
Synthesis Methods
Oxypurinol 7-riboside can be synthesized through the reaction of oxypurinol with ribose in the presence of an enzyme, purine nucleoside phosphorylase (PNP). This reaction results in the formation of Oxypurinol 7-riboside and inorganic phosphate. The yield of this reaction can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
Scientific Research Applications
Oxypurinol 7-riboside has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. In addition, it has been investigated for its potential use in the treatment of gout, a metabolic disorder characterized by high levels of uric acid in the blood.
properties
CAS RN |
16220-08-9 |
|---|---|
Product Name |
Oxypurinol 7-riboside |
Molecular Formula |
C10H11N4O6+ |
Molecular Weight |
283.22 g/mol |
IUPAC Name |
(3R,4R,5R)-2-purino[7,8-b]oxaziren-7-ium-7-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1 |
InChI Key |
CYQFEGWHROFKNL-NTRJPUSZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
synonyms |
oxypurinol 7-riboside oxypurinol-7-riboside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)







![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
